molecular formula C8H6N2O2 B1336230 6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 38530-07-3

6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No. B1336230
CAS RN: 38530-07-3
M. Wt: 162.15 g/mol
InChI Key: WUTQMDHLNJSJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6-(furan-2-yl)pyridazin-3(2H)-one involves various chemical reactions that lead to the formation of heterocyclic structures. In one study, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes was explored, yielding hetero-Diels–Alder adducts such as 4a,7a-dihydrofuro[2,3-e][1,2]oxazines and 4a,7a-dihydrofuro[3,2-c]pyridazines. These compounds were further transformed through ring-opening reactions and rearrangements under acidic conditions to produce 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives . Another study focused on the synthesis of novel pyridazin-3(2H)-one derivatives containing 5-phenyl-2-furan, which were characterized by IR, 1H NMR, and elemental analysis. These compounds exhibited good fungicidal activities against various pathogens . Additionally, substituted pyridazin-3-ones were synthesized from reactions involving 3-(arylmethylidene)furan-2(3H)-ones with hydrazine hydrate, leading to acyclic 4-oxoalkanoic acid hydrazides and subsequent heterocyclization to form the pyridazinones .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, was determined using single crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its solid-state geometry was analyzed along with intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical behavior of synthesized furo-pyridazines, which are structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, was found to be distinct. Under the influence of HCl, these compounds underwent a rearrangement involving furan ring-opening to yield 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives . The synthesis of novel pyridazin-3(2H)-one derivatives also involved chemical reactions that led to the formation of compounds with significant bioactivity, particularly fungicidal effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 6-(furan-2-yl)pyridazin-3(2H)-one were characterized using various analytical techniques. The crystal structure of a related compound provided insights into its molecular geometry and the interactions that contribute to its stability. The bioactivity assays for the synthesized pyridazin-3(2H)-one derivatives revealed their potential as fungicides, with some compounds showing considerable activity against specific fungi . The synthesis processes and the resulting chemical structures of these compounds suggest that the furan ring and its substituents play a crucial role in determining their chemical properties and reactivity .

Scientific Research Applications

Anti-Fibrosis Activity

Scientific Field: Medicinal Chemistry

Application Summary

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Methods of Application

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antibacterial Activity

Scientific Field: Medicinal Chemistry

Application Summary

The starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile was reacted with various reagents resulting in the formation of a group of new pyrimidines and condensed pyrimidines. The antibacterial activity was evaluated for a group of the synthesized compounds against examples of Gram-positive and Gram-negative bacteria .

Methods of Application

The compounds were synthesized using the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile. The antibacterial activity was evaluated for a group of the synthesized compounds against examples of Gram-positive and Gram-negative bacteria .

Results: The results of the antibacterial activity evaluation are not specified in the source .

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Methods of Application: The starting material “6-(furan-2-yl)pyridazin-3(2H)-one” was reacted with various reagents resulting in the formation of a group of new pyrimidines and condensed pyrimidines .

Results: The results of the synthesis are not specified in the source .

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Methods of Application: The starting material “6-(furan-2-yl)pyridazin-3(2H)-one” was reacted with various reagents resulting in the formation of a group of new pyrimidines and condensed pyrimidines .

Results: The results of the synthesis are not specified in the source .

Safety And Hazards

6-(furan-2-yl)pyridazin-3(2H)-one is classified as an irritant . Safety precautions include avoiding inhalation, contact with skin and eyes, and wearing suitable protective clothing .

properties

IUPAC Name

3-(furan-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQMDHLNJSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429031
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)pyridazin-3(2H)-one

CAS RN

38530-07-3
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(furan-2-yl)pyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.